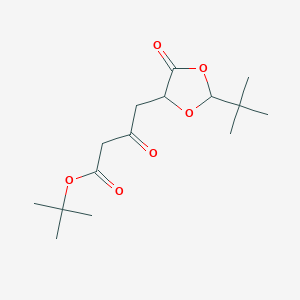
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate is a complex organic compound with a unique structure that includes a dioxolane ring and multiple tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the tert-butyl groups via alkylation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and tert-butyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction processes.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate: Similar in structure but with variations in the substituents on the dioxolane ring.
2-tert-butyl-5-propyl-1,3-dioxolan-4-one: Another dioxolane derivative with different alkyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of multiple tert-butyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
140235-35-4 |
|---|---|
分子式 |
C15H24O6 |
分子量 |
300.35 g/mol |
IUPAC名 |
tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate |
InChI |
InChI=1S/C15H24O6/c1-14(2,3)13-19-10(12(18)20-13)7-9(16)8-11(17)21-15(4,5)6/h10,13H,7-8H2,1-6H3 |
InChIキー |
JIYMFBCTFMAWAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1OC(C(=O)O1)CC(=O)CC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















